An In-depth Technical Guide to the Synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
An In-depth Technical Guide to the Synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
This guide provides a comprehensive overview of a strategic synthesis for 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine, a fluorinated benzazepine derivative of significant interest to researchers and drug development professionals. The document is structured to offer not just a procedural outline, but also a deep dive into the chemical reasoning and experimental considerations that underpin the synthetic pathway.
Introduction: The Significance of Fluorinated Benzazepines
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom into this scaffold, as in 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier penetration. These attributes make fluorinated benzazepines attractive candidates for the development of novel therapeutics targeting the central nervous system.[1][2]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine suggests a straightforward approach beginning with the disconnection of the amine within the azepine ring. This leads to the key intermediate, a lactam, which simplifies the seven-membered ring structure. Further disconnection of the lactam via an intramolecular Friedel-Crafts reaction reveals a commercially available or readily synthesized starting material.
Caption: Retrosynthetic pathway for 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Proposed Synthetic Pathway: A Step-by-Step Elucidation
The proposed forward synthesis is a multi-step process that leverages well-established and robust chemical transformations. The pathway is designed for efficiency and scalability, with each step optimized to ensure high yields and purity of the desired products.
Caption: Proposed forward synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Step 1: Esterification of 3-Fluorophenylacetic Acid
The synthesis commences with the protection of the carboxylic acid functionality of 3-fluorophenylacetic acid as a methyl ester. This is a standard procedure to prevent unwanted side reactions in subsequent steps.
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Protocol:
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To a solution of 3-fluorophenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(3-fluorophenyl)acetate.
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Step 2: Acylation with Methyl Acrylate
This step involves a Michael addition of the enolate of methyl 2-(3-fluorophenyl)acetate to methyl acrylate, followed by in-situ acylation to form the keto-ester intermediate.
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Protocol:
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).
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Add a solution of methyl 2-(3-fluorophenyl)acetate in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes.
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Add methyl acrylate to the reaction mixture and allow it to warm to room temperature overnight.
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Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield methyl 4-(3-fluorophenyl)-4-oxobutanoate.
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Step 3: Clemmensen Reduction of the Ketone
The keto group in methyl 4-(3-fluorophenyl)-4-oxobutanoate is reduced to a methylene group using the Clemmensen reduction, which is effective for the reduction of aryl ketones.
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Protocol:
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To a mixture of amalgamated zinc and concentrated hydrochloric acid, add a solution of methyl 4-(3-fluorophenyl)-4-oxobutanoate in toluene.
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Heat the mixture to reflux for 8-12 hours.
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Cool the reaction to room temperature and separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain 4-(3-fluorophenyl)butanoic acid.
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Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)
The formation of the benzazepine precursor ring is achieved through an intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butanoic acid. A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is employed to facilitate the cyclization.[3]
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Protocol:
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Add 4-(3-fluorophenyl)butanoic acid to polyphosphoric acid at 0 °C.
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Heat the mixture to 80-90 °C and stir for 2-4 hours.
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Pour the hot mixture onto crushed ice with vigorous stirring.
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Extract the product with dichloromethane.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to give 7-fluoro-3,4-dihydronaphthalen-1(2H)-one.
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Step 5: Schmidt Rearrangement
The six-membered ketone ring is expanded to the seven-membered lactam ring using a Schmidt rearrangement with sodium azide in the presence of a strong acid.
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Protocol:
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To a solution of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one in chloroform, add sodium azide portion-wise at 0 °C.
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Add concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully pour the mixture onto ice and neutralize with a saturated solution of sodium carbonate.
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Extract the product with chloroform.
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Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 7-fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one.[4]
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Step 6: Reduction of the Lactam to the Amine
The final step is the reduction of the lactam functionality in 7-fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one to the corresponding cyclic amine, yielding the target molecule. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation.[5]
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Protocol:
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To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of 7-fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one in anhydrous THF dropwise.
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Reflux the reaction mixture for 6-8 hours.
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Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and extract with 1 M hydrochloric acid.
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Basify the aqueous layer with 2 M sodium hydroxide and extract with diethyl ether.
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Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate in vacuo to afford 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine.
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Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | Methyl 2-(3-fluorophenyl)acetate | 3-Fluorophenylacetic acid | Methanol, H₂SO₄ | >95 |
| 2 | Methyl 4-(3-fluorophenyl)-4-oxobutanoate | Methyl 2-(3-fluorophenyl)acetate | LDA, Methyl acrylate | 60-70 |
| 3 | 4-(3-Fluorophenyl)butanoic acid | Methyl 4-(3-fluorophenyl)-4-oxobutanoate | Zn(Hg), HCl | 70-80 |
| 4 | 7-fluoro-3,4-dihydronaphthalen-1(2H)-one | 4-(3-Fluorophenyl)butanoic acid | PPA or Eaton's reagent | 75-85 |
| 5 | 7-fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one | 7-fluoro-3,4-dihydronaphthalen-1(2H)-one | NaN₃, H₂SO₄ | 50-60 |
| 6 | 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine | 7-fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one | LiAlH₄ | 80-90 |
Conclusion: A Robust and Adaptable Synthetic Strategy
The outlined synthetic pathway provides a reliable and well-reasoned approach for the laboratory-scale synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine. The choice of reactions and reagents is grounded in established organic chemistry principles, ensuring a high degree of success for researchers with a solid background in synthetic techniques. The modular nature of this synthesis also allows for the potential introduction of further diversity by utilizing different substituted starting materials, thereby enabling the generation of a library of novel fluorinated benzazepine derivatives for further investigation in drug discovery programs.
References
- Ishihara, T., et al. (1998).
- Wünsch, B., et al. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European Journal of Medicinal Chemistry, 177, 238-253.
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PubChem. (n.d.). 7-Fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one. Retrieved from [Link]
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Larkin, A. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
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Pardo, L., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(17), 7894-7913.
Sources
- 1. Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7-Fluoro-1,3,4,5-tetrahydro-3-benzazepin-2-one | C10H10FNO | CID 84656841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
